molecular formula C24H23N3O3S2 B4959862 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide

Cat. No. B4959862
M. Wt: 465.6 g/mol
InChI Key: WUXIGCKYTMMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in the late 1990s by Bayer AG and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the RAF/MEK/ERK signaling pathway, which is frequently activated in cancer cells. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply oxygen and nutrients to tumors.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 also induces apoptosis in cancer cells and inhibits the growth of tumor xenografts in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of protein kinases in cancer and angiogenesis. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 is that it is not selective for a single protein kinase, and therefore may have off-target effects.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006. One direction is to investigate its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop more selective inhibitors of specific protein kinases, which may have fewer off-target effects. Additionally, research could focus on identifying biomarkers that predict response to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006, which could help to personalize cancer treatment. Finally, further studies could investigate the potential use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 in other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with diethylamine and sulfonyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-14-12-17(13-15-20)23(28)25-19-9-7-8-18(16-19)24-26-21-10-5-6-11-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIGCKYTMMAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

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